3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide is a synthetic organic compound with a complex structure. It features a combination of aromatic rings, halogen substituents, and an isoxazole ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This step often requires a base such as sodium hydroxide and a solvent like ethanol.
Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are used to introduce the chlorine and fluorine atoms onto the aromatic ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Amidation Reaction: The final step involves the formation of the amide bond. This can be done by reacting the isoxazolecarboxylic acid with an amine (N-isopropyl-N-phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Oxazoles and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.
Industry: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
Uniqueness
Compared to similar compounds, 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its isopropyl and phenyl groups enhance its lipophilicity and potential bioavailability, making it a more promising candidate for drug development.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c1-12(2)24(14-8-5-4-6-9-14)20(25)17-13(3)26-23-19(17)18-15(21)10-7-11-16(18)22/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDBLMPSULARMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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